

Spectroscopic data (NMR, IR, MS) for Chitotetraose Tetradecaacetate

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Compound of Interest		
Compound Name:	Chitotetraose Tetradecaacetate	
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An in-depth guide to the spectroscopic characterization of **chitotetraose tetradecaacetate**, a fully acetylated derivative of the chito-oligosaccharide chitotetraose, is presented for researchers, scientists, and professionals in drug development. This document provides available spectroscopic data (NMR, IR, MS), details on experimental protocols, and a logical workflow for its analysis.

Spectroscopic Data Analysis of Chitotetraose Tetradecaacetate

Chitotetraose tetradecaacetate is a derivative of chitotetraose where all amine and hydroxyl groups are acetylated. This modification significantly alters its chemical properties and is crucial for various applications. Accurate spectroscopic analysis is paramount for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **chitotetraose tetradecaacetate**. While a complete, experimentally verified dataset for this specific compound is not readily available in public literature, data from related chitooligosaccharides and N-acetylglucosamine (GlcNAc) residues provide a strong basis for interpretation.

Table 1: Expected ¹H NMR Chemical Shift Ranges for **Chitotetraose Tetradecaacetate**



Proton Assignment	Expected Chemical Shift (δ, ppm)	Notes
Anomeric Protons (H-1)	~4.5 - 5.0	The chemical shift is influenced by the β -(1 \rightarrow 4) glycosidic linkages.
Ring Protons (H-2 to H-6)	~3.5 - 4.3	A complex region with significant signal overlap is expected.
N-Acetyl Methyl Protons	~1.9 - 2.1	A characteristic sharp singlet for the four N-acetyl groups.
O-Acetyl Methyl Protons	~2.0 - 2.2	Multiple singlets are expected for the ten O-acetyl groups.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Chitotetraose Tetradecaacetate

Carbon Assignment	Expected Chemical Shift (δ, ppm)	Notes
Anomeric Carbons (C-1)	~100 - 104	Sensitive to the glycosidic linkage and acetylation.
Ring Carbons (C-2 to C-6)	~55 - 80	Complex region requiring 2D NMR techniques for full assignment.
N-Acetyl Carbonyl Carbons	~170 - 175	
N-Acetyl Methyl Carbons	~23	
O-Acetyl Carbonyl Carbons	~170 - 175	_
O-Acetyl Methyl Carbons	~20 - 21	_

A detailed analysis of chitin oligomers, including chitotetraose, has been reported, which could serve as a foundational reference for the complete assignment of the peracetylated form.



Infrared (IR) Spectroscopy

The IR spectrum of **chitotetraose tetradecaacetate** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for Chitotetraose Tetradecaacetate

Wavenumber (cm ⁻¹)	Assignment	Functional Group
~1740 - 1750	C=O stretching	O-Acetyl (ester)
~1650 - 1670	C=O stretching (Amide I)	N-Acetyl (amide)
~1540 - 1560	N-H bending (Amide II)	N-Acetyl (amide)
~1375	C-H bending	Acetyl groups
~1230	C-O stretching	Acetyl groups
~1000 - 1150	C-O-C stretching	Glycosidic linkages and pyranose ring

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and purity of **chitotetraose tetradecaacetate**. The expected molecular weight is 1206.4 g/mol . In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectra, common adducts are observed.

Table 4: Expected Mass Spectrometry Peaks for Chitotetraose Tetradecaacetate

lon	Expected m/z
[M+H] ⁺	1207.4
[M+Na] ⁺	1229.4
[M+K] ⁺	1245.4

Experimental Protocols



Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. Below are generalized protocols for the synthesis and analysis of **chitotetraose tetradecaacetate**.

Synthesis: Peracetylation of Chitotetraose

A common method for the complete acetylation of chitooligosaccharides involves the use of acetic anhydride with a catalyst.

- Dissolution: Dissolve chitotetraose in a suitable solvent system, such as a mixture of acetic anhydride and pyridine or acetic anhydride with a catalytic amount of sulfuric acid.
- Reaction: Stir the mixture at room temperature or with gentle heating for several hours until
 the reaction is complete. The progress can be monitored by thin-layer chromatography
 (TLC).
- Work-up: Quench the reaction by the addition of ice-water. Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).
- Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Final Purification: Purify the crude product by column chromatography on silica gel to obtain pure chitotetraose tetradecaacetate.

Spectroscopic Analysis

- NMR Spectroscopy:
 - Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Process the data using appropriate software to assign the chemical shifts and determine coupling constants.

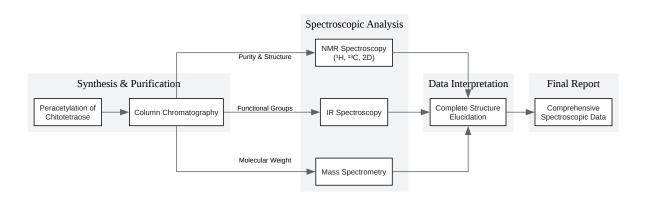


· IR Spectroscopy:

- Prepare a sample by either casting a thin film from a solution onto a suitable IRtransparent window (e.g., NaCl, KBr) or by preparing a KBr pellet.
- Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
- Mass Spectrometry:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
 - Analyze the sample using ESI or MALDI mass spectrometry to obtain the mass-to-charge ratio of the molecular ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **chitotetraose tetradecaacetate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **chitotetraose tetradecaacetate**.

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